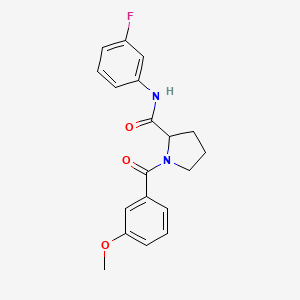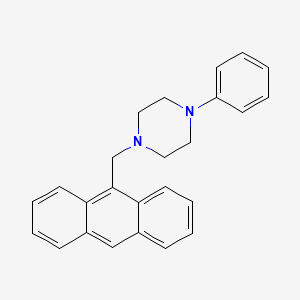
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide, also known as FPBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of proline derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of COX-2 and LOX. N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to bind to the active site of COX-2 and inhibit its activity, thereby reducing the production of inflammatory mediators such as prostaglandins. Similarly, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to inhibit the activity of LOX, which is involved in the synthesis of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to exhibit analgesic activity, possibly through the inhibition of COX-2. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been reported to have low toxicity in animal studies. However, there are also some limitations to the use of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide in lab experiments. For example, the mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is not fully understood, which may limit its use in certain studies. Additionally, the solubility of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide in aqueous solutions is limited, which may affect its bioavailability and activity.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. First, further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. This will help to identify potential therapeutic targets for the development of new drugs. Second, the potential anticancer activity of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide should be further explored, particularly in vivo. Third, the development of new synthetic methods for N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide may improve its yield and purity. Finally, the solubility and bioavailability of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide should be further studied to optimize its activity in vivo.
Conclusion:
In conclusion, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor activities. The synthesis method of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine, followed by reaction with proline in the presence of DCC and DMAP. N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine. The resulting product is then reacted with proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. Additionally, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been reported to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-8-2-5-13(11-16)19(24)22-10-4-9-17(22)18(23)21-15-7-3-6-14(20)12-15/h2-3,5-8,11-12,17H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKBLKGDVOCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-[(3-methoxyphenyl)carbonyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)
![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)
![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)
![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)

![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)